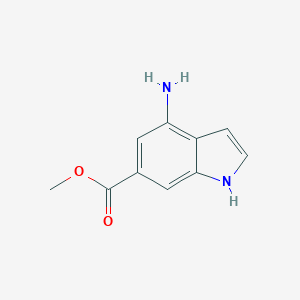

methyl 4-amino-1H-indole-6-carboxylate

Descripción general

Descripción

Methyl 4-amino-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1H-indole-6-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in large-scale synthesis . These methods allow for the precise introduction of various substituents on the indole ring, facilitating the production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-amino-1H-indole-6-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted indoles, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis:

MAIC serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact with specific biological targets, making it valuable for developing drugs that target neurological disorders and cancer.

- Mechanism of Action: The compound is known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties. These effects are attributed to its ability to modulate biochemical pathways involving neurotransmitter receptors and other cellular targets .

| Application | Description |

|---|---|

| Antiviral Agents | Investigated for potential use against viral infections. |

| Anticancer Drugs | Explored for its efficacy in inhibiting tumor growth. |

| Neurological Disorders | Studied for its interaction with neurotransmitter systems. |

Natural Product Synthesis

MAIC is extensively used in synthesizing natural indole alkaloids, which are vital for developing new therapeutic agents with anti-cancer and anti-inflammatory properties. The compound's unique structure facilitates the formation of complex natural products.

- Case Study: Research has shown that derivatives of MAIC can lead to the synthesis of compounds that exhibit significant cytotoxicity against various cancer cell lines .

Biological Research

In biological research, MAIC is employed to study its effects on cellular processes and mechanisms of action for potential therapeutic agents. This research contributes to understanding how indole derivatives influence cellular signaling pathways.

- Research Findings: Studies indicate that MAIC can induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as a lead compound for drug development .

Agricultural Chemistry

The derivatives of MAIC are being explored for their potential use in developing new agrochemicals that enhance crop protection and yield. This application addresses the challenges of sustainable agriculture.

- Application Examples:

- Development of novel pesticides.

- Formulation of herbicides with improved efficacy.

Material Science

MAIC is investigated for its potential applications in creating novel materials with unique properties, such as improved conductivity or enhanced mechanical strength.

- Material Innovations: Research into polymer composites incorporating MAIC has shown promising results in enhancing material durability and performance .

Summary Table of Applications

| Field | Applications | Potential Outcomes |

|---|---|---|

| Pharmaceutical Development | Drug synthesis (antiviral, anticancer) | New therapeutic agents |

| Natural Product Synthesis | Indole alkaloid synthesis | Compounds with significant biological activity |

| Biological Research | Mechanistic studies | Insights into cellular processes |

| Agricultural Chemistry | Development of agrochemicals | Enhanced crop protection |

| Material Science | Creation of advanced materials | Improved material properties |

Mecanismo De Acción

The mechanism of action of methyl 4-amino-1H-indole-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.

Indole-6-carboxylic acid methyl ester: Used in the synthesis of various pharmaceuticals and industrial chemicals.

Uniqueness

Methyl 4-amino-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group at the 4-position and a carboxylate ester at the 6-position makes it a versatile intermediate for further chemical modifications and applications .

Actividad Biológica

Methyl 4-amino-1H-indole-6-carboxylate, a derivative of indole, has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications based on recent research findings.

This compound is characterized by its indole structure, which includes an amino group at the fourth position and a carboxylate ester at the sixth position. The synthesis typically involves:

- Nitration of Indole Precursor : The starting material, 1H-indole-6-carboxylic acid, undergoes nitration using a mixture of concentrated sulfuric and nitric acids.

- Esterification : The resulting 4-nitro-1H-indole-6-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid.

This compound can also be produced through various synthetic routes optimized for yield and efficiency in industrial settings .

This compound exhibits its biological activity through several mechanisms:

- Antimicrobial Activity : It has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's action is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential antifungal properties. |

| Anticancer | Induces apoptosis in various cancer cell lines; enhances effects of chemotherapeutics. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases. |

| Antioxidant | Scavenges free radicals, contributing to cellular protection against oxidative stress. |

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

- Antibacterial Study : A systematic assay demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with complete bacterial death observed within eight hours at specific concentrations .

- Anticancer Research : In vitro studies revealed that this compound could inhibit the proliferation of human cancer cell lines, including breast and colon cancers, by modulating apoptotic pathways.

- Inflammatory Response Modulation : Another study indicated that this compound could reduce levels of inflammatory markers in cellular models, suggesting its potential application in treating chronic inflammatory conditions .

Propiedades

IUPAC Name |

methyl 4-amino-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZJHJRWIVNSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557891 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121561-15-7 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.